Cereotagaloperoxide

Description

While the exact identity of Cereotagaloperoxide remains unclear due to insufficient direct data, the closest analogous compound in the evidence is CAS 405-05-0 (C₇H₅FO₂), a fluorinated benzaldehyde derivative. This compound exhibits high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate solubility (1.21 mg/mL) . Its molecular properties, such as a log Po/w (iLOGP) of 1.23 and topological polar surface area (TPSA) of 37.3 Ų, suggest moderate lipophilicity and polarity, making it suitable for pharmaceutical or agrochemical applications .

Properties

Molecular Formula |

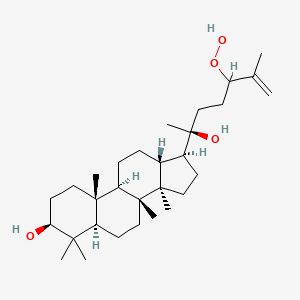

C30H52O4 |

|---|---|

Molecular Weight |

476.7 g/mol |

IUPAC Name |

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-5-hydroperoxy-2-hydroxy-6-methylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O4/c1-19(2)22(34-33)12-18-30(8,32)21-11-16-28(6)20(21)9-10-24-27(5)15-14-25(31)26(3,4)23(27)13-17-29(24,28)7/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21+,22?,23+,24-,25+,27+,28-,29-,30+/m1/s1 |

InChI Key |

DSOJBUJYPBMGGO-GPDZCRDTSA-N |

Isomeric SMILES |

CC(=C)C(CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)OO |

Canonical SMILES |

CC(=C)C(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)OO |

Synonyms |

cereotagaloperoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cereotagaloperoxide (represented by CAS 405-05-0 ) with CAS 1046861-20-4 (C₆H₅BBrClO₂), a boronic acid derivative, and other structurally related compounds.

Table 1: Key Molecular and Pharmacokinetic Properties

Structural and Functional Contrasts

Core Structure :

- This compound : Features a fluorinated aromatic ring with a carbonyl group, contributing to its moderate polarity and reactivity in nucleophilic substitutions .

- Boronic Acid Derivative : Contains a boronic acid group (-B(OH)₂) and halogen substituents (Br, Cl), enabling Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis .

Lipophilicity and Solubility :

- This compound’s log Po/w (1.23–1.92) and higher solubility (1.21 mg/mL) make it more suitable for aqueous formulations compared to the boronic acid derivative, which has lower solubility (0.24 mg/mL) but higher log Po/w (2.15) .

Synthetic Feasibility :

- This compound is synthesized via a straightforward bromination reaction (48% yield) , whereas the boronic acid derivative requires palladium-catalyzed cross-coupling under rigorous conditions (75°C, 1.33 hours) .

Bioactivity Potential: Both compounds show high GI absorption and BBB permeability, but this compound lacks CYP enzyme inhibition, reducing drug-drug interaction risks .

Comparison with Fluorinated Analogues

Additional fluorinated compounds listed in (e.g., hydroxy-substituted benzaldehydes) share this compound’s aromatic fluorination but differ in substituents. For instance:

- Log Kp (Skin Permeability) : this compound (-6.05 cm/s) outperforms analogues with hydroxyl groups, which exhibit higher polarity and reduced skin penetration .

- Leadlikeness: Both compounds score 1.0, indicating drug-like properties, but this compound’s fluorine atom enhances metabolic stability compared to non-fluorinated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.